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(1R)-1-(4-Iodophenyl)ethane-1,2-diol

Catalog No.
S14539385
CAS No.
586417-79-0
M.F
C8H9IO2
M. Wt
264.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(4-Iodophenyl)ethane-1,2-diol

CAS Number

586417-79-0

Product Name

(1R)-1-(4-Iodophenyl)ethane-1,2-diol

IUPAC Name

(1R)-1-(4-iodophenyl)ethane-1,2-diol

Molecular Formula

C8H9IO2

Molecular Weight

264.06 g/mol

InChI

InChI=1S/C8H9IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1

InChI Key

ZNNCSCNNQXKILF-QMMMGPOBSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)O)I

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)O)I

(1R)-1-(4-Iodophenyl)ethane-1,2-diol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety. This compound belongs to the class of diols, which are compounds containing two hydroxyl groups (-OH) attached to different carbon atoms. The specific stereochemistry indicated by the "(1R)" designation suggests that the compound has a particular three-dimensional arrangement of atoms, which can significantly influence its chemical behavior and biological activity.

  • Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The iodine atom may undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups under appropriate conditions.

These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts.

Research indicates that (1R)-1-(4-Iodophenyl)ethane-1,2-diol exhibits potential biological activities. It has been studied for its antimicrobial and antioxidant properties. The presence of the iodine atom may enhance its reactivity with biological targets, potentially leading to interactions with enzymes and receptors involved in various cellular processes. This compound's ability to modulate cellular signaling pathways could make it a candidate for further pharmacological studies.

The synthesis of (1R)-1-(4-Iodophenyl)ethane-1,2-diol can be achieved through several methods:

  • Bromination and Halogen Exchange: One common synthetic route involves brominating 4-iodophenol followed by a halogen exchange reaction to replace bromine with iodine.
  • Reduction Techniques: The reduction of 4-iodophenylglyoxal using sodium borohydride in ethanol is another method that yields this compound with high efficiency.

These synthetic routes often require careful control of reaction conditions to optimize yield and purity.

(1R)-1-(4-Iodophenyl)ethane-1,2-diol has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its potential therapeutic properties make it a candidate for drug development, particularly in the fields of antimicrobial and antioxidant therapies.
  • Industrial Use: This compound may be utilized in the production of polymers and resins due to its functional groups that can participate in polymerization reactions.

Interaction studies have shown that (1R)-1-(4-Iodophenyl)ethane-1,2-diol can influence various biochemical pathways. It may interact with enzymes such as cytochrome P450, affecting metabolic processes. Additionally, its hydroxyl groups enable hydrogen bonding with proteins and other biomolecules, facilitating biochemical interactions that can lead to significant cellular effects.

Several compounds share structural similarities with (1R)-1-(4-Iodophenyl)ethane-1,2-diol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-(4-Bromophenyl)ethane-1,2-diolC8H9BrO2Contains bromine; different reactivity profile
1-(4-Chlorophenyl)ethane-1,2-diolC8H9ClO2Contains chlorine; lower reactivity compared to iodine
1-(4-Fluorophenyl)ethane-1,2-diolC8H9FO2Contains fluorine; distinct electronic properties
1-(4-Hydroxyphenyl)ethane-1,2-diolC8H10O3Lacks halogen; focuses on hydroxyl functionality

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

263.96473 g/mol

Monoisotopic Mass

263.96473 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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